molecular formula C11H9ClN2O B8369037 2-(4-Chloro-phenyl)-5-methyl-3H-pyrimidin-4-one

2-(4-Chloro-phenyl)-5-methyl-3H-pyrimidin-4-one

Cat. No. B8369037
M. Wt: 220.65 g/mol
InChI Key: HVAYDYDMZBXSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-5-methyl-3H-pyrimidin-4-one is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-phenyl)-5-methyl-3H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-phenyl)-5-methyl-3H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Chloro-phenyl)-5-methyl-3H-pyrimidin-4-one

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9ClN2O/c1-7-6-13-10(14-11(7)15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)

InChI Key

HVAYDYDMZBXSAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium metal (276 mg, 12 mmol) was added portion wise to ethanol (15 ml) under a nitrogen atmosphere and the mixture allowed to stir at room temperature for 30 minutes until the reaction became homogeneous. 4-Chloro-benzamidine (hydroiodide salt) (1.41 g, 5 mmol) was then added in one portion and the reaction stirred at room temperature for a further 60 minutes. 2-Methyl-3-oxo-propionic acid ethyl ester (716 mg, 5.5 mmol) was finally added drop wise. The reaction was left to stir at room temperature overnight before quenching the reaction slowly with 2M Hydrochloric acid until reaction pH measured pH 1. The resulting precipitate was filtered and air dried, to give 2-(4-Chloro-phenyl)-5-methyl-3H-pyrimidin-4-one as a white solid (570 mg, 2.58 mmol, 52% yield).
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
716 mg
Type
reactant
Reaction Step Three

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